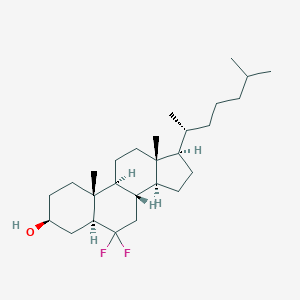
6,6-Difluorocholestanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Difluorocholestanol is a steroidal compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. This compound is a derivative of cholesterol and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 6,6-Difluorocholestanol is not fully understood. However, it is believed to interact with cell membranes and alter their structure and function. This compound has also been found to modulate the activity of various enzymes and proteins, which may contribute to its observed effects.
Biochemical and Physiological Effects:
Studies have shown that 6,6-Difluorocholestanol exhibits various biochemical and physiological effects. For example, it has been found to modulate the activity of ion channels, affect membrane fluidity, and alter the morphology of cells. This compound has also been shown to induce apoptosis in cancer cells and reduce amyloid-beta levels in Alzheimer's disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6,6-Difluorocholestanol in lab experiments is its unique chemical structure, which allows for the investigation of cell membrane structure and function. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 6,6-Difluorocholestanol. One area of interest is its use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further investigation into the mechanism of action of this compound and its effects on cell membranes may provide valuable insights into the structure and function of these important cellular components. Finally, the development of new synthesis methods for 6,6-Difluorocholestanol may help to overcome some of the limitations associated with its use in lab experiments.
Méthodes De Synthèse
The synthesis of 6,6-Difluorocholestanol involves the reaction of cholesterol with difluoroacetic anhydride and pyridine. This process results in the formation of a difluoroacetate derivative, which is then reduced using lithium aluminum hydride to yield 6,6-Difluorocholestanol.
Applications De Recherche Scientifique
6,6-Difluorocholestanol has been extensively studied for its potential applications in various scientific fields. One of the primary areas of interest is its use as a probe for studying the structure and function of cell membranes. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
111300-80-2 |
|---|---|
Nom du produit |
6,6-Difluorocholestanol |
Formule moléculaire |
C8H11N3O3 |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
(3S,5S,8S,9S,10R,13R,14S,17R)-6,6-difluoro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46F2O/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-27(28,29)24-15-19(30)11-13-26(24,5)23(20)12-14-25(21,22)4/h17-24,30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-/m1/s1 |
Clé InChI |
GCSYTTZVUJTCEY-VDOHLUMYSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC([C@@H]4[C@@]3(CC[C@@H](C4)O)C)(F)F)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(F)F)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(F)F)C |
Synonymes |
6,6-difluorocholestanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




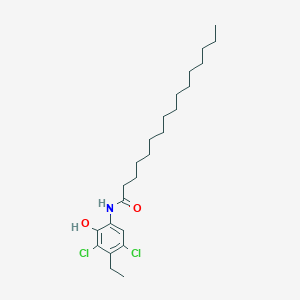
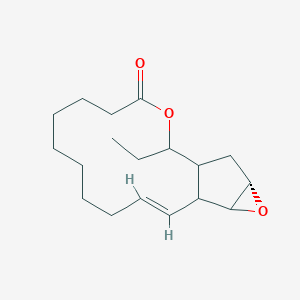
![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)
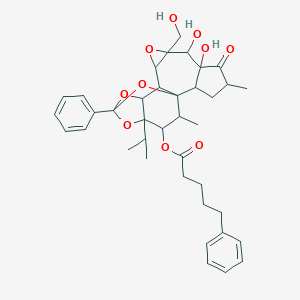
![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)

![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)
![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)

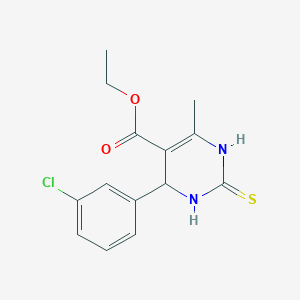
![4-[3-(4-Chloro-phenyl)-3-oxo-propenylamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide](/img/structure/B220083.png)
